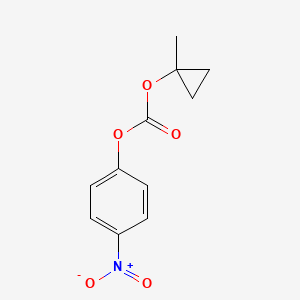

1-Methylcyclopropyl 4-nitrophenyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylcyclopropyl) (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-11(6-7-11)17-10(13)16-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDOETPMTMBQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728302 | |

| Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046817-22-4 | |

| Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate: A Versatile Reagent in Modern Drug Discovery

Introduction: Unveiling a Unique Synthetic Tool

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the cyclopropyl group has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical characteristics.[1] 1-Methylcyclopropyl 4-nitrophenyl carbonate emerges as a highly valuable reagent, providing a direct and efficient means to introduce the 1-methylcyclopropyl moiety into a diverse range of molecules.

This technical guide offers a comprehensive overview of this compound, from its synthesis and chemical properties to its practical applications in the synthesis of bioactive compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 1046817-22-4 | [2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2] |

| Molecular Weight | 237.21 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

The Synthetic Utility: A Tale of Two Moieties

The synthetic power of this compound lies in the synergistic interplay of its two key structural components: the 1-methylcyclopropyl group and the 4-nitrophenyl carbonate activating group.

The Significance of the 1-Methylcyclopropyl Group in Drug Design

The cyclopropyl ring is the smallest carbocycle and possesses unique electronic and conformational properties. Its incorporation into drug candidates can offer several advantages:

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a flexible molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[1]

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased in vivo half-life of the drug.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity (logP), solubility, and pKa, providing a tool to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[1]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl or a vinyl group, allowing for fine-tuning of the steric and electronic profile of a molecule.

The 4-Nitrophenyl Carbonate: An Efficient Activating Group

The 4-nitrophenyl carbonate moiety is a well-established and highly effective activating group for the formation of carbamates, carbonates, and ureas. Its utility stems from several key features:

-

Excellent Leaving Group: The 4-nitrophenoxide anion is a very good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge through resonance.

-

Reaction Monitoring: The release of the 4-nitrophenoxide ion during a reaction results in the formation of a yellow-colored solution, providing a convenient visual and spectrophotometric method to monitor the reaction's progress.[4]

-

Reactivity with Nucleophiles: The carbonyl carbon of the carbonate is highly electrophilic and readily reacts with a wide range of nucleophiles, most notably amines, to form stable carbamate linkages.[5]

Synthesis of this compound

The synthesis of the title compound is a straightforward process, typically involving the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methylcyclopropanol

-

4-Nitrophenyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-methylcyclopropanol (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous pyridine (1.2 eq).

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as an off-white to light yellow solid.

Mechanism of Action and Key Applications

The primary application of this compound is as a reagent for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group, particularly for the formation of carbamates from primary and secondary amines.

Figure 2: General mechanism of carbamate formation using this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the desired 1-methylcyclopropyl carbamate.

Application in Bioactive Molecule Synthesis: A Hypothetical Case Study

To illustrate the utility of this reagent, consider the synthesis of a hypothetical derivative of a known bioactive scaffold, where the introduction of a 1-methylcyclopropyl carbamate is desired to enhance its metabolic stability.

Target: Synthesis of a 1-methylcyclopropyl carbamate derivative of a primary amine-containing drug candidate.

Experimental Protocol: Synthesis of a 1-Methylcyclopropyl Carbamate

Materials:

-

Amine-containing drug candidate (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine-containing drug candidate in anhydrous DMF or DCM.

-

Add TEA or DIPEA to the solution.

-

Add this compound in one portion.

-

Stir the reaction mixture at room temperature for 4-12 hours. The formation of a yellow color indicates the release of 4-nitrophenoxide. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1-methylcyclopropyl carbamate derivative.

This protocol can be adapted for a wide range of primary and secondary amines, making this compound a versatile tool for late-stage functionalization and library synthesis in drug discovery programs. The resulting 1-methylcyclopropyl carbamates can be evaluated for their biological activity and pharmacokinetic properties.[6]

Structural Elucidation: Spectroscopic Data

The structural integrity of this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Expected Features |

| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around 7.4-8.3 ppm).- A singlet for the methyl group on the cyclopropyl ring (around 1.5 ppm).- Two multiplets for the methylene protons of the cyclopropyl ring (in the upfield region, typically below 1.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carbonate (around 152-155 ppm).- Aromatic carbons of the 4-nitrophenyl group (in the range of 120-155 ppm).- Quaternary carbon of the cyclopropyl ring attached to the oxygen.- Methyl carbon.- Methylene carbons of the cyclopropyl ring. |

| FTIR | - Strong C=O stretching vibration of the carbonate (around 1760-1780 cm⁻¹).- Characteristic N-O stretching vibrations of the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹).- C-O stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 237.21. |

Conclusion: A Valuable Asset for Chemical Innovation

This compound stands as a testament to the power of rational reagent design in advancing chemical synthesis and drug discovery. Its ability to efficiently introduce the valuable 1-methylcyclopropyl moiety into a wide array of molecules through the formation of stable carbamate linkages makes it an indispensable tool for medicinal chemists. The straightforward synthesis, coupled with the ease of reaction monitoring, further enhances its appeal. As the quest for novel therapeutics with improved properties continues, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- Snider, E. J., & Wright, S. W. (2011). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 52(24), 3171–3173.

-

AxisPharm. (TMS-methylcyclopropenyl)methyl 4-nitrophenyl carbonate. [Link]

-

MySkinRecipes. 1-Methylcyclopropyl (4-nitrophenyl) carbonate. [Link]

-

Fisher Scientific. Safety Data Sheet for Bis(4-nitrophenyl) carbonate. [Link]

-

National Center for Biotechnology Information. Natural Products as Chemical Probes. PubMed Central. [Link]

-

National Center for Biotechnology Information. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. [Link]

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

-

National Center for Biotechnology Information. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. PubMed. [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]

-

National Center for Biotechnology Information. Bis(4-nitrophenyl) carbonate. PubChem. [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

-

ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-Methylcyclopropyl 4-nitrophenyl carbonate structure and properties

An In-Depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl carbonate

Introduction: A Strategic Intermediate for Modern Chemistry

In the landscape of organic synthesis and drug development, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. This compound has emerged as a compound of significant interest, bridging the unique steric and electronic properties of the cyclopropyl moiety with the versatile reactivity of an activated carbonate system. The cyclopropane ring, the smallest of the cycloalkanes, is widely incorporated into drug design to enhance metabolic stability, modulate bioactivity, and constrain molecular conformation.[1] When functionalized with a 1-methyl group, it provides a specific three-dimensional profile.

This guide provides a comprehensive technical overview of this compound, covering its core physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its applications as a pivotal intermediate in pharmaceutical and agrochemical research.[2][3] The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes for the synthesis of novel molecular entities.

Molecular Structure and Physicochemical Properties

The structure of this compound, with CAS Number 1046817-22-4, incorporates a 1-methylcyclopropoxy group and a 4-nitrophenoxy group linked by a central carbonyl.[4] The 4-nitrophenyl group serves as an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This "activated" nature is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1046817-22-4 | [4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [4][5] |

| Molecular Weight | 237.21 g/mol | [1][4] |

| MDL Number | MFCD17014665 | [4][5] |

| SMILES | O=C(OC1(C)CC1)OC2=CC=C(=O)C=C2 | [4] |

| Appearance | White to pale yellow solid (inferred) | [6] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the acylation of 1-methylcyclopropanol with 4-nitrophenyl chloroformate. This reaction is a standard method for creating activated carbonates from alcohols.[7][8] The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical to prevent side reactions and to neutralize the hydrochloric acid byproduct generated during the reaction. Dichloromethane (CH₂Cl₂) is an ideal solvent due to its inertness and ability to dissolve the reactants.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-methylcyclopropanol

-

4-Nitrophenyl chloroformate

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropanol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath. The rationale for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Acylating Agent Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a slow addition rate is crucial for temperature control.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted chloroformate and acidic impurities), water, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Caption: Figure 1: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its carbonate carbonyl group. The electron-withdrawing effect of the 4-nitrophenyl group polarizes the C=O bond, making the carbonyl carbon highly electrophilic.[6] This allows for efficient reaction with a wide range of nucleophiles.

Upon nucleophilic attack, the reaction proceeds via a stepwise mechanism, forming a tetrahedral intermediate.[9] The subsequent collapse of this intermediate expels the 4-nitrophenolate anion, which is a highly stabilized and excellent leaving group.[7] This process is often irreversible and drives the reaction to completion. The release of the yellow-colored 4-nitrophenolate ion under basic conditions can also be used to monitor the reaction progress spectrophotometrically.[7][10]

Common applications of this reactivity include:

-

Carbamate Synthesis: Reaction with primary or secondary amines yields stable carbamate linkages. This is foundational for its use in medicinal chemistry and as a linker in more complex molecules like PROTACs.[3][11]

-

Carbonate Synthesis: Reaction with other alcohols or phenols allows for the synthesis of unsymmetrical carbonates.

Caption: Figure 2: General reaction mechanism with nucleophiles.

Applications in Research and Development

This reagent is a versatile intermediate with broad applications in several fields.[2]

-

Pharmaceutical Intermediates: The 1-methylcyclopropyl group is a valuable motif in drug design. Its inclusion can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility.[1] This reagent provides a direct route to incorporate this group into a lead molecule via a carbamate or carbonate linker.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on the synthesis of carbamate derivatives, for which this compound is an ideal precursor.[3]

-

Bioconjugation and PROTACs: The ability to react cleanly with amines makes 4-nitrophenyl carbonates valuable tools in bioconjugation.[11] A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the reagent can be used to attach a flexible linker to an E3 ligase ligand or a target protein ligand, forming a stable carbamate bond.[11]

-

Polymer Chemistry: The reactivity of the compound allows it to be used in step-growth polymerization reactions to create polycarbonates or polyurethanes with specific properties imparted by the cyclopropyl group.[3]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. While specific spectral data is proprietary to manufacturers, a scientist would expect the following characteristic results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region), a singlet for the methyl protons, and diastereotopic signals for the cyclopropyl methylene protons.

-

¹³C NMR: Would reveal signals for the carbonyl carbon (~150-155 ppm), aromatic carbons, and the quaternary and methylene carbons of the cyclopropyl ring, as well as the methyl carbon.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonate group would be prominent (typically ~1760-1780 cm⁻¹). Additional peaks for the C-O stretches and the nitro group (around 1525 and 1345 cm⁻¹) would also be expected.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically with UV detection at a wavelength where the 4-nitrophenyl chromophore absorbs strongly (e.g., ~270-280 nm).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds like bis(4-nitrophenyl) carbonate and 4-nitrophenol provide a strong basis for handling precautions.[12][13][14]

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation.[13] The compound is likely moisture-sensitive, as water can hydrolyze the activated carbonate.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.[14] Keep away from heat and sources of ignition.[12]

-

Storage: As recommended, store in a tightly sealed container in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][4]

Conclusion

This compound is a highly functionalized and reactive intermediate that offers significant advantages in modern organic synthesis. Its design combines the desirable pharmacokinetic influence of the 1-methylcyclopropyl group with the reliable and versatile reactivity of an activated 4-nitrophenyl carbonate. This combination makes it an invaluable tool for scientists in drug discovery, agrochemical development, and materials science for the efficient construction of complex molecular architectures. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in research and development settings.

References

- BLD Pharm. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate.

- Aromsyn Co.,Ltd. (n.d.). (1-methylcyclopropyl) (4-nitrophenyl) carbonate.

- MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate.

- Thermo Fisher Scientific. (2009). Safety Data Sheet - Bis(p-nitrophenyl) carbonate.

- Fisher Scientific. (2009). Safety Data Sheet - Bis(p-nitrophenyl) carbonate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Chemenu. (n.d.). cas 1046817-22-4 | where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate.

- Matrix Scientific. (n.d.). 40044-41-5 Cas No. | 1-Methylcyclopentyl (4-nitrophenyl) carbonate.

- Sigma-Aldrich. (2015). Safety Data Sheet - 4-Nitrophenol.

- BenchChem. (n.d.). An In-Depth Technical Guide to m-PEG7-4-nitrophenyl carbonate in Cancer Research.

- Arctom Scientific. (n.d.). CAS NO. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - 95%.

- Aromsyn Co.,Ltd. (n.d.). 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate.

- PubMed. (n.d.). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism.

- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Hopax. (n.d.). Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications.

- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone: X-ray Crystallography vs. Spectroscopic.

- BLD Pharm. (n.d.). 5070-13-3|Bis(4-nitrophenyl) carbonate.

- National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.

- Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Org. Synth., 97, 96-124.

- CONICET. (n.d.). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

Sources

- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]

- 2. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1-Methylcyclopropyl (4-nitrophenyl) carbonate [myskinrecipes.com]

- 4. 1046817-22-4|1-Methylcyclopropyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. innospk.com [innospk.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate

Foreword: The Strategic Importance of Activated Carbonates in Modern Chemistry

In the landscape of contemporary organic and medicinal chemistry, the strategic activation of hydroxyl groups is a cornerstone of complex molecular construction. Among the myriad of activating agents, 4-nitrophenyl chloroformate stands out for its ability to generate stable, yet reactive, carbonate esters. These intermediates are invaluable in the synthesis of carbamates, ureas, and other critical functional groups. This guide focuses on a particularly intriguing molecule: 1-Methylcyclopropyl 4-nitrophenyl carbonate. The incorporation of the strained 1-methylcyclopropyl moiety presents unique synthetic challenges and imparts valuable properties to its derivatives, making a thorough understanding of its synthesis pathway essential for researchers in drug development and fine chemical synthesis.[1][2] This document provides a comprehensive, in-depth exploration of the synthesis of this compound, grounded in established scientific literature and practical laboratory insights.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (2), points to two primary precursors: 1-methylcyclopropanol (1) and 4-nitrophenyl chloroformate (3).

Caption: Retrosynthetic analysis of this compound.

The primary challenges in this synthesis lie not in the carbonate formation itself, which is a relatively standard transformation, but in the efficient and scalable preparation of the volatile and water-miscible precursor, 1-methylcyclopropanol.[3] Furthermore, the reaction conditions for the final step must be carefully optimized to maximize yield and minimize the formation of byproducts, most notably bis(4-nitrophenyl) carbonate.[3]

Synthesis of the Key Precursor: 1-Methylcyclopropanol

The synthesis of 1-methylcyclopropanol (1) is most effectively achieved via the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium alkoxide catalyst.[3][4] This reaction forms a titanacyclopropane intermediate, which then undergoes further reaction to yield the cyclopropanol.

Optimized Kulinkovich Reaction Protocol

An optimized procedure has been developed to produce multigram quantities of 1-methylcyclopropanol with improved reproducibility and yield.[4]

Reaction Scheme:

Caption: Kulinkovich reaction for the synthesis of 1-methylcyclopropanol.

Key Improvements and Rationale:

-

Catalyst Selection: The use of titanium tetra(2-ethyl)hexyloxide is a key improvement, offering better solubility and performance compared to more common titanium alkoxides like titanium(IV) isopropoxide.[4]

-

Solvent Volume: Reducing the volume of the reaction solvent (THF) leads to a more concentrated reaction mixture, improving reaction kinetics and efficiency.[4]

-

Substrate Addition: Adding the methyl acetate starting material in portions helps to control the reaction exotherm and maintain a steady concentration of the reactants, minimizing side reactions.[4]

-

Workup and Purification: A significant challenge in the synthesis of 1-methylcyclopropanol is its volatility and miscibility with water, which complicates purification by simple distillation.[3] An azeotropic distillation with hexane has been shown to be effective in removing water and other by-products like ethanol and propan-2-ol.[3][4]

Step-by-Step Experimental Protocol for 1-Methylcyclopropanol

-

Reaction Setup: A dry, nitrogen-flushed reactor is charged with a solution of titanium tetra(2-ethyl)hexyloxide in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Ethylmagnesium bromide solution is added dropwise to the cooled reactor, maintaining a low temperature.

-

Ester Addition: Methyl acetate is added in portions to the reaction mixture.

-

Quenching: The reaction is carefully quenched with aqueous acid.

-

Workup: The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are subjected to azeotropic distillation with hexane to remove water and low-boiling impurities. The fraction distilling between 100-106 °C is collected, yielding 1-methylcyclopropanol.[3]

Synthesis of this compound

The conversion of 1-methylcyclopropanol to the target 4-nitrophenyl carbonate is achieved by reaction with 4-nitrophenyl chloroformate in the presence of a base.

Optimized Carbonate Formation Protocol

Initial attempts at this conversion using standard conditions (e.g., pyridine or triethylamine in THF) resulted in variable yields (35-60%) and required challenging chromatographic purification.[3] An optimized protocol has been developed to address these issues.

Reaction Scheme:

Caption: Synthesis of the target carbonate from 1-methylcyclopropanol.

Key Improvements and Rationale:

-

Solvent: Changing the reaction solvent from THF to dichloromethane (CH2Cl2) is a critical improvement. It facilitates the removal of a key byproduct, bis(4-nitrophenyl) carbonate, which has low solubility in a mixture of dichloromethane and hexane.[3]

-

Drying of Precursor: Pre-drying the solution of 1-methylcyclopropanol in dichloromethane with sodium sulfate minimizes the presence of water, which can react with 4-nitrophenyl chloroformate to form the unwanted bis(4-nitrophenyl) carbonate.[3]

-

Purification Strategy: The optimized protocol allows for a non-chromatographic purification. After an acidic workup, the dichloromethane layer is diluted with hexane, causing the bis(4-nitrophenyl) carbonate byproduct to precipitate, which can then be removed by filtration.[3]

Step-by-Step Experimental Protocol for this compound

-

Reaction Setup: A solution of 4-nitrophenyl chloroformate in dichloromethane is cooled in an ice bath.

-

Alcohol Addition: A cold, pre-dried solution of 1-methylcyclopropanol in dichloromethane is added to the reactor.

-

Base Addition: A solution of pyridine in dichloromethane is added dropwise to the cooled, stirring mixture over a period of 10 minutes.

-

Reaction Monitoring: The reaction is stirred for an additional 90 minutes.

-

Quenching and Workup: The reaction is quenched with dilute sulfuric acid. The organic layer is separated and washed successively with water, aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate.[3]

-

Purification: The dried organic layer is filtered and diluted with twice its volume of hexane. The mixture is allowed to stand, and the precipitated bis(4-nitrophenyl) carbonate is removed by filtration. The filtrate is concentrated under reduced pressure to yield the product.[3]

Data Summary

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Typical Yield |

| 1-Methylcyclopropanol | C4H8O | 72.11 | 104 | 65-70%[3] |

| This compound | C11H11NO5 | 237.21 | N/A (Solid) | >70% (optimized)[3] |

Conclusion and Future Perspectives

The synthesis of this compound is a two-stage process that requires careful optimization, particularly in the preparation and purification of the 1-methylcyclopropanol precursor. The optimized protocols presented in this guide, based on the work of Wright et al., provide a reliable and scalable method for the synthesis of this valuable chemical intermediate.[3][4] The availability of this compound facilitates its use in medicinal chemistry as a precursor for the 1-methylcyclopropyl carbamate (MPoc) group, which has applications as a versatile pharmacophore and a protecting group for amines.[3] Further research may focus on the development of catalytic, one-pot procedures to further streamline the synthesis and improve its overall efficiency and environmental footprint.

References

-

Wright, S. W., Darout, E., & Stevens, B. D. (2013). Study of the Kulinkovich Synthesis of 1-Methylcyclopropanol and Its Conversion into this compound. Thieme Connect. [Link]

-

MySkinRecipes. (n.d.). 1-Methylcyclopropyl (4-nitrophenyl) carbonate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methylcyclopropyl 4-Nitrophenyl Carbonate: A Versatile Reagent for Amine Modification in Drug Discovery

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational molecular design. Among these, the cyclopropyl group has emerged as a particularly valuable entity. Its unique electronic properties and rigid three-dimensional structure can profoundly influence the pharmacological profile of a lead compound. The introduction of a cyclopropyl ring can enhance metabolic stability, improve binding affinity by locking in an active conformation, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[1]

This guide focuses on 1-Methylcyclopropyl 4-nitrophenyl carbonate (CAS Number 1046817-22-4), a highly efficient reagent designed for the precise introduction of the 1-methylcyclopropyl group onto primary and secondary amines. The resulting 1-methylcyclopropyloxycarbonyl (MPoc) protected amine is not only a valuable pharmacophore in its own right but also serves as a robust and versatile protecting group in complex multi-step syntheses.[2] This document will provide a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 1046817-22-4 | [3] |

| Molecular Formula | C₁₁H₁₁NO₅ | [4] |

| Molecular Weight | 237.21 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 46-48 °C | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in a dark place | [1] |

| Purity Specification | ≥95% | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the cyclopropyl protons (multiplets), and the aromatic protons of the 4-nitrophenyl group (two doublets).

-

¹³C NMR: The carbon NMR would display resonances for the methyl carbon, the cyclopropyl carbons, the carbonyl carbon of the carbonate, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1780 cm⁻¹.[7] Strong asymmetric and symmetric stretches for the nitro group (NO₂) are also expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively, along with a C-O stretching band for the ester linkage around 1210 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the 4-nitrophenoxy group and other fragments.

Optimized Synthesis of this compound

The synthesis of this reagent has been a subject of detailed investigation, with a reproducible and scalable procedure developed to overcome initial challenges of low yields and difficult purification. The optimized two-step synthesis starts from the preparation of 1-methylcyclopropanol.

Step 1: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction

The Kulinkovich reaction provides an efficient route to 1-substituted cyclopropanols from esters. The optimized protocol for 1-methylcyclopropanol addresses issues of volatility, water miscibility, and byproduct formation.

Workflow for 1-Methylcyclopropanol Synthesis

Experimental Protocol:

-

Reaction Setup: In a multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of titanium(IV) isopropoxide (or a more optimized catalyst like titanium tetra(2-ethyl)hexyloxide) in an anhydrous solvent (e.g., THF or toluene) is prepared.

-

Grignard Addition: Ethylmagnesium bromide is added to the titanium catalyst solution at a controlled temperature.

-

Ester Addition: Methyl acetate is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion.

-

Workup: The reaction is carefully quenched with aqueous acid.

-

Purification: The volatile and water-miscible 1-methylcyclopropanol is purified by azeotropic distillation to effectively remove water and other byproducts.

Step 2: Synthesis of this compound

The second step involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate. Optimization of this step is crucial to minimize the formation of the bis(4-nitrophenyl) carbonate byproduct.

Workflow for Final Product Synthesis

Experimental Protocol:

-

Reaction Setup: A solution of 4-nitrophenyl chloroformate in dichloromethane (CH₂Cl₂) is cooled to below 5°C in an ice bath.

-

Alcohol Addition: A solution of 1-methylcyclopropanol in CH₂Cl₂ (pre-dried with Na₂SO₄ to minimize water content) is added to the cooled chloroformate solution.

-

Base Addition: A solution of pyridine in CH₂Cl₂ is added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: The mixture is stirred for approximately 90 minutes.

-

Workup: The reaction is quenched with dilute sulfuric acid. The organic layer is washed sequentially with water, aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate.

-

Purification: The crude product is purified by diluting the CH₂Cl₂ solution with hexane to precipitate the bis(4-nitrophenyl) carbonate byproduct, which is removed by filtration. The filtrate is then concentrated and the residue purified by column chromatography to yield the final product.

Mechanism of Action and Applications in Amine Modification

The utility of this compound lies in the high reactivity of the carbonate functional group, which is activated by the electron-withdrawing 4-nitrophenyl group. This makes the 4-nitrophenoxide an excellent leaving group.

Nucleophilic Acyl Substitution Mechanism

The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide anion to yield the highly stable 1-methylcyclopropyl carbamate (MPoc-protected amine).

Application 1: The MPoc Group as a Novel Amine Protecting Group

In multi-step organic synthesis, the protection of amine functionalities is often necessary to prevent unwanted side reactions.[8] The MPoc group, installed using this compound, has been introduced as a new and useful protecting group for amines.[2]

Key Features of the MPoc Protecting Group:

-

Orthogonality: The MPoc group is stable under conditions used to cleave many common amine protecting groups, including Boc (acidic conditions), Cbz (standard hydrogenolysis), Alloc, and Fmoc (basic conditions).[2] This orthogonality is highly valuable in complex synthetic strategies.

-

Stability: MPoc-protected amines exhibit remarkable stability across a wide range of conditions, including strong acids and bases, various oxidizing agents, and hydrogenation at room temperature.[2]

-

Cleavage Conditions: The MPoc group can be removed under specific conditions, such as exposure to hypobromous acid or through hydrogenolysis over a palladium catalyst at elevated temperatures (e.g., 80°C).[2]

Application 2: Introduction of the 1-Methylcyclopropyl Pharmacophore

Beyond its role as a protecting group, the direct incorporation of the 1-methylcyclopropyl carbamate moiety can be a strategic goal in drug design. This small, lipophilic group can occupy hydrophobic pockets in target proteins, improve cell permeability, and enhance metabolic stability by blocking potential sites of oxidation.

General Protocol for MPoc Protection of an Amine:

-

Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Reagent Addition: Add this compound (typically 1.0-1.2 equivalents) to the solution. A non-nucleophilic base (e.g., triethylamine or DIPEA) may be added if the amine is used as a salt.

-

Reaction: Stir the mixture at room temperature. The reaction can often be monitored by the appearance of the yellow color of the 4-nitrophenoxide byproduct.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and 4-nitrophenol. The MPoc-protected amine can then be purified by standard techniques such as column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a specialized reagent that provides a direct and efficient method for the introduction of the 1-methylcyclopropyloxycarbonyl (MPoc) group onto amines. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and synthetic organic chemists. The resulting MPoc-amines can serve as key intermediates in drug discovery programs, either as final products incorporating a desirable pharmacophore or as robustly protected intermediates in the synthesis of complex molecular architectures. As the demand for novel chemical entities with improved pharmacological properties continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug development.

References

- Wright, S. W. (2011). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Tetrahedron Letters, 52(23), 3171-3173.

-

PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ResearchGate. (2025). The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. Retrieved from [Link]

-

YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]

- 2. researchgate.net [researchgate.net]

- 3. 1046817-22-4|1-Methylcyclopropyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 4. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound,1046817-22-4-Amadis Chemical [amadischem.com]

- 6. 1046817-22-4 this compound AKSci 8049DN [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protective Groups [organic-chemistry.org]

physical and chemical properties of 1-Methylcyclopropyl 4-nitrophenyl carbonate

An In-Depth Technical Guide to 1-Methylcyclopropyl 4-nitrophenyl Carbonate: Properties, Synthesis, and Applications

Introduction

This compound stands as a significant, albeit specialized, reagent in the landscape of modern organic synthesis and medicinal chemistry. Its utility is derived from a unique structural combination: a highly reactive 4-nitrophenyl carbonate group and a conformationally constrained 1-methylcyclopropyl moiety. The former acts as an efficient activating group, leveraging the excellent leaving group potential of 4-nitrophenoxide to facilitate reactions with a wide range of nucleophiles. The latter, the 1-methylcyclopropyl group, is a desirable structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of lead compounds.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's physicochemical properties, a plausible and detailed synthetic protocol, a discussion of its reactivity with mechanistic insight, and an exploration of its current and potential applications. The objective is to equip the reader with the expert knowledge and practical methodologies required to effectively utilize this versatile chemical tool.

Section 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical characteristics is foundational to its successful application. This section details the core identifiers, physical properties, and a predicted spectroscopic profile for this compound.

Core Compound Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference for its identity.

| Identifier | Value |

| CAS Number | 1046817-22-4[1][2] |

| Molecular Formula | C₁₁H₁₁NO₅[2] |

| Molecular Weight | 237.21 g/mol [1] |

| IUPAC Name | (1-methylcyclopropyl) (4-nitrophenyl) carbonate |

| Canonical SMILES | CC1(CC1)OC(=O)OC2=CC=C([O-])C=C2[2] |

| MDL Number | MFCD17014665[1] |

Physical Properties

While comprehensive experimental data is not widely published, the following physical properties are reported by chemical suppliers.

| Property | Value |

| Physical State | Solid[3] |

| Storage Conditions | Refrigerated (2-8°C), keep in a dark place under an inert atmosphere[1] |

| Boiling Point | Not available[2] |

| Melting Point | Not available[1] |

Structural Analysis & Predicted Spectroscopic Profile

The structure of this compound dictates its chemical behavior and its spectroscopic signature. The electron-withdrawing nitro group on the phenyl ring is key to the reactivity of the carbonate, making the carbonyl carbon highly electrophilic. In the absence of published spectra, a predictive analysis based on established principles of spectroscopy provides a powerful tool for characterization.[4]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.30 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the nitro group, deshielded by the electron-withdrawing effect of the NO₂ and carbonate oxygen.

-

δ 7.40 (d, J = 9.2 Hz, 2H): Aromatic protons meta to the nitro group.

-

δ 1.55 (s, 3H): Methyl protons on the cyclopropyl ring.

-

δ 1.20 - 1.10 (m, 2H): Methylene protons on the cyclopropyl ring adjacent to the methyl-bearing carbon.

-

δ 0.90 - 0.80 (m, 2H): Methylene protons on the cyclopropyl ring distal to the methyl-bearing carbon.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 155.5: Aromatic carbon attached to the carbonate oxygen.

-

δ 152.0: Carbonyl carbon of the carbonate.

-

δ 145.8: Aromatic carbon bearing the nitro group.

-

δ 125.5: Aromatic carbons ortho to the nitro group.

-

δ 121.8: Aromatic carbons meta to the nitro group.

-

δ 75.0: Quaternary carbon of the cyclopropyl ring.

-

δ 22.0: Methyl carbon.

-

δ 18.0: Methylene carbons of the cyclopropyl ring.

Predicted IR Spectroscopy (KBr Pellet):

-

~1775 cm⁻¹ (Strong): C=O stretch of the carbonate.

-

~1525 cm⁻¹ (Strong): Asymmetric N-O stretch of the nitro group.

-

~1350 cm⁻¹ (Strong): Symmetric N-O stretch of the nitro group.

-

~1220 cm⁻¹ (Strong): C-O stretch of the carbonate-ester linkage.

-

~860 cm⁻¹ (Medium): Aromatic C-H bend.

Mass Spectrometry (EI):

-

m/z 237: Molecular ion (M⁺).

-

m/z 139: Fragment corresponding to the 4-nitrophenoxide ion.

-

m/z 71: Fragment corresponding to the 1-methylcyclopropoxy cation.

This protocol outlines the standard steps for acquiring NMR, IR, and MS data for a solid organic compound like this compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5]

-

Process the data (phasing, baseline correction, and integration) to obtain the final spectra.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.

-

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[5]

-

Section 2: Synthesis and Purification

While this compound is commercially available, an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or create analogues. The most logical and efficient approach involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the carbonate linkage, identifying 1-methylcyclopropanol and 4-nitrophenyl chloroformate as the key starting materials. This is a standard and reliable method for carbonate formation.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of activated carbonates from alcohols and chloroformates.[6]

Materials:

-

1-Methylcyclopropanol

-

4-Nitrophenyl chloroformate

-

Triethylamine (Et₃N) or Pyridine (base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The use of a non-nucleophilic base is critical to prevent side reactions with the chloroformate.

-

Chloroformate Addition: Dissolve 4-nitrophenyl chloroformate (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C. The slow addition helps to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted chloroformate and acidic byproducts, followed by water (1x), and finally brine (1x) to aid in drying.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Synthesis and Purification Workflow

The following diagram visualizes the key stages of the synthesis and purification process.

Caption: Workflow for synthesis and purification.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its carbonate carbonyl group, which is activated by the adjacent 4-nitrophenoxy moiety.

The Role of the 4-Nitrophenyl Carbonate Moiety

This functional group serves as an excellent acylating agent. The strong electron-withdrawing nitro group stabilizes the resulting 4-nitrophenoxide anion, making it a superb leaving group.[7] This inherent reactivity allows the compound to readily react with nucleophiles, such as amines and alcohols, under mild conditions to form stable carbamate and carbonate linkages, respectively.[8]

The general mechanism involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide.[9]

Caption: General reaction mechanism with a nucleophile.

The Influence of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl group is primarily a spectator in the acylation reaction itself but is the key moiety being transferred to the nucleophile. In the context of drug development, incorporating a cyclopropyl ring can be a strategic decision to block sites of metabolism, thereby increasing the half-life of a drug.[1] It also introduces conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding affinity to its target.[1]

Protocol: Carbamate Formation as a Model Reaction

This protocol demonstrates the utility of this compound in forming a carbamate with a primary amine. The release of the yellow 4-nitrophenolate anion can often be monitored visually or spectrophotometrically.[7]

Materials:

-

This compound

-

Benzylamine (or other primary/secondary amine)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Triethylamine (optional, as a scavenger for any generated acid)

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in DMF or DCM in a round-bottom flask with a stir bar.

-

Amine Addition: Add the amine (1.0-1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours.

-

Monitoring: A yellow color may develop as 4-nitrophenoxide is released.[7] Monitor the reaction by TLC to confirm the consumption of the starting carbonate.

-

Work-up and Purification: Once complete, dilute the reaction mixture with a larger volume of ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting carbamate product by column chromatography or recrystallization.

Section 4: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of chemical research.

Reagent for Introducing the 1-Methylcyclopropyl Moiety

The primary application is as a synthetic intermediate to install the 1-methylcyclopropoxy group onto a molecule of interest.[10] This is particularly relevant in medicinal chemistry, where this motif can be explored as a metabolically robust alternative to more labile groups like isopropyl or tert-butyl groups. The ability to introduce this group via a stable carbamate or carbonate linkage offers a reliable synthetic route to novel chemical entities.[11]

Synthesis of Base-Labile Protecting Groups

Carbamates and carbonates derived from 4-nitrophenyl precursors can function as base-labile protecting groups for amines and alcohols, respectively. These groups are generally stable under neutral and acidic conditions but are readily cleaved under mild basic conditions via hydrolysis.[7] This provides an orthogonal protection strategy to commonly used acid-labile groups (e.g., Boc) or hydrogenolysis-labile groups (e.g., Cbz), expanding the toolkit for complex multi-step syntheses.[7]

Potential as a Linker in Bioconjugation

The reactive nature of 4-nitrophenyl carbonates has been harnessed in the field of bioconjugation to link molecules together. For example, similar activated carbonates are used to construct the linkers in Proteolysis Targeting Chimeras (PROTACs) or to attach drugs to antibodies in Antibody-Drug Conjugates (ADCs).[12] While specific use of this exact compound is not widely documented, its chemical properties make it a plausible candidate for such applications, where the 1-methylcyclopropyl group could serve as a stable, conformationally defined spacer element within a larger linker structure.

Section 5: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. The following information is derived from available safety data sheets.

Hazard Identification

This compound is classified with the following hazards.[2]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[1][3]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[13]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13]

Conclusion

This compound emerges as a highly functionalized and versatile reagent for the modern organic chemist. Its value lies in the predictable and efficient reactivity of the activated carbonate, which serves as a gateway for introducing the medicinally relevant 1-methylcyclopropyl moiety into a diverse array of molecules. From its use in creating novel drug candidates to its potential application in constructing complex bioconjugates, this compound offers a unique combination of reactivity and structural utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely integrate this powerful tool into their synthetic programs.

References

-

Reddy, K. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2138–2145. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Campodónico, P. R., et al. (2008). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 73(19), 7520–7530. [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

-

Fensome, A., et al. (2013). A Strategy to Minimize Reactive Metabolite Formation: Discovery of a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist. Journal of Medicinal Chemistry, 56(22), 9077–9086. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

Yalcin, S., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). ResearchGate. [Link]

Sources

- 1. cas 1046817-22-4|| where to buy 1-methylcyclopropyl (4-nitrophenyl) carbonate [english.chemenu.com]

- 2. arctomsci.com [arctomsci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1046817-22-4 | (1-methylcyclopropyl) (4-nitrophenyl) carbonate - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reaction Mechanism of 1-Methylcyclopropyl 4-Nitrophenyl Carbonate

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the reaction mechanisms associated with 1-methylcyclopropyl 4-nitrophenyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, potential reaction pathways, and experimental considerations for this versatile reagent.

Introduction: A Tale of Two Reactivities

This compound is a molecule of significant interest due to its dual reactive nature. On one hand, it functions as an activated carbonate, susceptible to nucleophilic acyl substitution. This reactivity is primarily dictated by the presence of the excellent 4-nitrophenyl leaving group. On the other hand, the 1-methylcyclopropyl moiety introduces the intriguing possibility of carbocation-mediated rearrangements, a hallmark of cyclopropylcarbinyl systems.[1][2] Understanding the interplay between these two potential pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

Synthesis of this compound

The preparation of this compound typically involves the reaction of 1-methylcyclopropanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of the Title Compound

-

To a stirred solution of 1-methylcyclopropanol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq.) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reaction of this compound with a nucleophile can proceed through two primary, and potentially competing, mechanistic pathways.

Part A: The Canonical Nucleophilic Acyl Substitution Pathway

In the absence of factors promoting carbocation formation, the predominant reaction mechanism is a nucleophilic acyl substitution at the carbonyl carbon of the carbonate.[3][4] This is a classic addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.[5]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion. The stability of this anion, due to resonance and the electron-withdrawing nitro group, makes it an excellent leaving group and drives the reaction forward.[6][7][8]

This pathway is favored by strong, neutral or anionic nucleophiles and conditions that do not promote the formation of a carbocation on the cyclopropylcarbinyl portion of the molecule.[9]

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution

-

Dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, DMF).

-

Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq.). If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq.).

-

Stir the reaction at room temperature and monitor its progress. The release of 4-nitrophenol can often be observed by a yellow coloration of the solution.[7]

-

Upon completion, the solvent is removed in vacuo.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with aqueous sodium bicarbonate to remove 4-nitrophenol, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Part B: The Cyclopropylcarbinyl Cation Rearrangement Pathway

Under certain conditions, particularly with weaker nucleophiles or in the presence of Lewis or Brønsted acids, the reaction can be initiated by the departure of the 4-nitrophenoxide group, leading to the formation of a 1-methylcyclopropylcarbinyl cation.[10][11] This cation is highly prone to rearrangement.

-

Formation of the Cyclopropylcarbinyl Cation: The departure of the 4-nitrophenoxide leaving group, potentially assisted by a Lewis acid, generates the 1-methylcyclopropylcarbinyl cation.

-

Ring-Opening Rearrangement: This cation can undergo a rapid, facile ring-opening to form the more stable tertiary homoallylic cation.[1][2]

-

Nucleophilic Trapping: The nucleophile then attacks the rearranged homoallylic cation to yield the final product.

This pathway leads to products where the original cyclopropyl ring has been opened and a double bond has been formed. The regioselectivity of the nucleophilic attack on the homoallyl cation will determine the final product isomer(s).

Caption: Cyclopropylcarbinyl Cation Rearrangement.

Mechanistic Crossroads: Factors Influencing the Reaction Pathway

The outcome of the reaction is highly dependent on the experimental conditions. The following table summarizes the key factors that can be tuned to favor one mechanism over the other.

| Factor | Favors Nucleophilic Acyl Substitution | Favors Cationic Rearrangement | Rationale |

| Nucleophile | Strong (e.g., primary/secondary amines, alkoxides) | Weak (e.g., alcohols, water) | Strong nucleophiles react quickly at the carbonyl center before C-O bond cleavage can occur. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic or non-polar with Lewis Acid | Polar aprotic solvents can stabilize the tetrahedral intermediate. Solvents that can support carbocation stability favor rearrangement. |

| Catalyst | Base catalysis (if applicable for the nucleophile) | Lewis or Brønsted acid catalysis | Acids can coordinate to the carbonate oxygen, facilitating the departure of the leaving group and promoting cation formation. |

| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can provide the activation energy needed for C-O bond cleavage to form the carbocation. |

Summary of Potential Products

| Reaction Pathway | Generic Product Structure | Key Features |

| Nucleophilic Acyl Substitution | 1-Methylcyclopropyl-OC(=O)Nu | Retention of the cyclopropyl ring. |

| Cationic Rearrangement | CH2=CH-C(CH3)(Nu)-R' | Formation of a homoallylic product with loss of the cyclopropyl moiety. |

Conclusion

The reactivity of this compound is a fascinating case study in mechanistic dichotomy. While it is designed to act as an efficient acylating agent via a nucleophilic acyl substitution pathway, the inherent strain and electronic properties of the 1-methylcyclopropyl group present a viable alternative pathway involving a cationic rearrangement. A thorough understanding of the reaction conditions and the nature of the nucleophile is paramount for chemists to control the reaction outcome and selectively synthesize either the cyclopropyl-retained or the rearranged homoallylic product. This control is essential for the effective application of this reagent in complex molecule synthesis.

References

-

Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. RSC Publishing, 2023.

-

Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. NIH, 2023.

-

Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. RSC Publishing.

-

Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv | Cambridge Open Engage, 2023.

-

1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams School of.* ChemRxiv.

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 2022.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry, 2011.

-

Nucleophilic Acyl Substitution. BYJU'S.

-

Cyclopropylcarbinyl-cyclopropylcarbinyl Cation Rearrangements in 2-bicyclo[n.l.O]alkyl Systems. Google Books, 2017.

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts, 2024.

-

20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep.

-

4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts, 2023.

-

C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. BMC Chemistry, 2020.

Sources

- 1. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]